

An In-depth Technical Guide to Cy5-UTP for Imaging Applications

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Compound of Interest

Compound Name: Cy5-UTP

Cat. No.: B15495965

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For researchers, scientists, and drug development professionals leveraging fluorescence imaging, Cyanine 5-uridine triphosphate (**Cy5-UTP**) has emerged as a critical tool for the sensitive and specific detection of RNA molecules. This far-red fluorescently labeled nucleotide analog allows for the direct incorporation of a bright and photostable fluorophore into RNA transcripts during in vitro transcription. The resulting labeled probes are invaluable for a range of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and real-time tracking of RNA localization and dynamics. This guide provides a comprehensive overview of the spectral properties of **Cy5-UTP**, detailed experimental protocols for its use, and logical workflows to enable its successful implementation in your research.

Core Spectroscopic and Photophysical Properties of Cy5-UTP

The utility of **Cy5-UTP** in fluorescence imaging is fundamentally dictated by its spectral characteristics. Operating in the far-red portion of the electromagnetic spectrum minimizes autofluorescence from cellular components, thereby enhancing signal-to-noise ratios. A summary of its key quantitative properties is presented below.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	650 - 651 nm	[1] [2] [3] [4] [5] [6]
Emission Maximum (λ_{em})	665 - 670 nm	[1] [2] [3] [4] [5] [6]
Molar Extinction Coefficient (ϵ)	250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Quantum Yield (Φ)	0.20 - 0.27	[1] [7] [8]

Experimental Protocols

In Vitro Transcription for the Synthesis of Cy5-Labeled RNA Probes

The generation of high-quality, brightly fluorescent RNA probes is paramount for successful imaging experiments. The following protocol is a generalized procedure for the in vitro transcription of RNA with the incorporation of **Cy5-UTP**, primarily using T7 RNA polymerase.[\[9\]](#) [\[10\]](#)[\[11\]](#) This protocol can be adapted for other RNA polymerases, such as SP6 or T3, by using the appropriate promoter-containing DNA template and polymerase.

Materials:

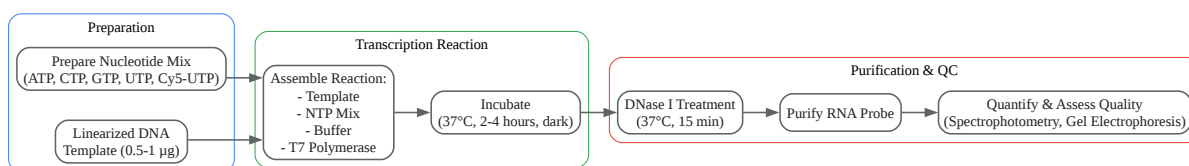
- Linearized DNA template with a T7 promoter upstream of the sequence of interest
- Nuclease-free water
- 10x Transcription Buffer (HEPES-based)
- 100 mM ATP solution
- 100 mM CTP solution
- 100 mM GTP solution
- 100 mM UTP solution
- 10 mM **Cy5-UTP** solution

- T7 RNA Polymerase Mix (including RNase inhibitor)
- DNase I (RNase-free)
- RNA purification kit or reagents (e.g., lithium chloride precipitation)

Procedure:

- Preparation of Nucleotide Mix: To achieve an optimal balance between labeling efficiency and transcription yield, a common starting point is a 35% substitution of UTP with **Cy5-UTP**. [9][11] This ratio can be optimized for specific applications.[10] For a 20 μ L reaction, prepare a nucleotide mix with the following final concentrations: 2.5 mM ATP, GTP, CTP, 0.65 mM UTP, and 0.35 mM **Cy5-UTP**.
- Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed:
 - Nuclease-free water to a final volume of 20 μ L
 - 2 μ L of 10x Transcription Buffer
 - The prepared nucleotide mix
 - 0.5 - 1 μ g of linearized DNA template
 - 2 μ L of T7 RNA Polymerase Mix
- Incubation: Gently mix the components by pipetting and spin down briefly. Incubate the reaction at 37°C for 2 to 4 hours in the dark to protect the light-sensitive **Cy5-UTP**.
- Template Removal: Add 1 μ L of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
- Probe Purification: Purify the Cy5-labeled RNA probe using a column-based RNA purification kit or by lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts.

- **Quantification and Quality Control:** Determine the concentration and purity of the labeled RNA probe using a spectrophotometer. The efficiency of **Cy5-UTP** incorporation can be assessed by measuring the absorbance at 260 nm (for RNA) and 650 nm (for Cy5). The integrity of the probe can be visualized by running an aliquot on a denaturing agarose or polyacrylamide gel and observing the fluorescence under a suitable imager.[2][3][12]



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In Vitro Transcription Workflow for Cy5-Labeled Probe Synthesis.

Fluorescence In Situ Hybridization (FISH) with Cy5-Labeled Probes

This protocol provides a general framework for performing FISH on adherent cells using a Cy5-labeled RNA probe.[13][14][15][16] Optimization of probe concentration, hybridization temperature, and wash stringency may be required for different cell types and target RNAs.

Materials:

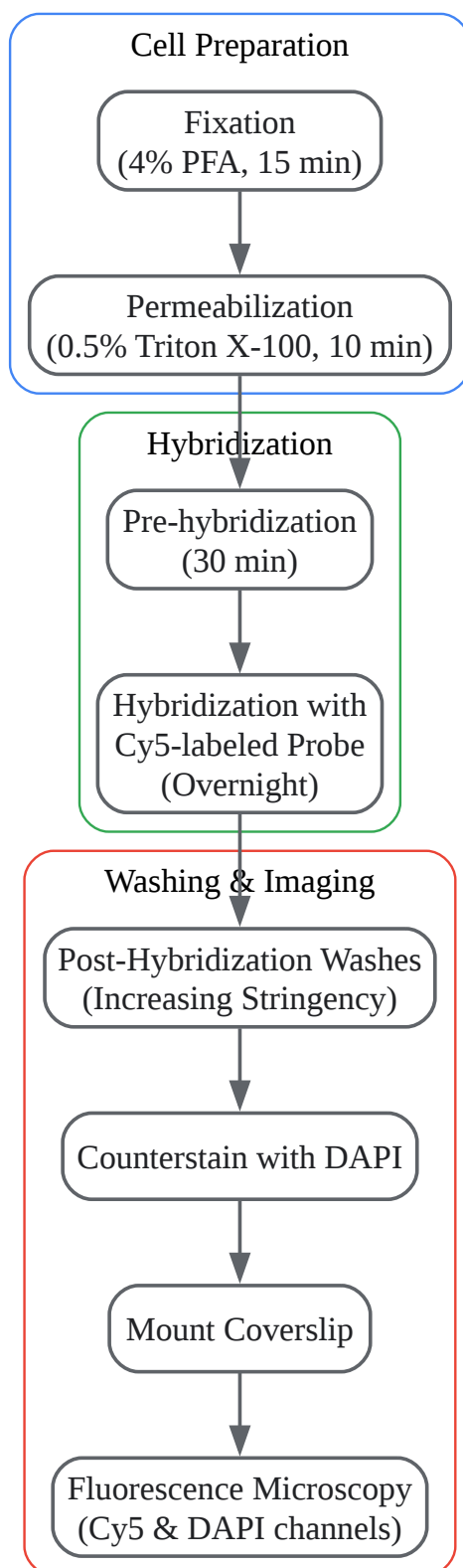
- Adherent cells grown on sterile glass coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

- Wash Buffer (e.g., 2x SSC)
- Hybridization Buffer (e.g., 40% formamide, 10% dextran sulfate, 2x SSC)
- Cy5-labeled RNA probe
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium

Procedure:

- Cell Fixation:
 - Wash cells briefly with PBS.
 - Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Permeabilization:
 - Incubate cells with Permeabilization Buffer for 10 minutes at room temperature to allow probe entry.
 - Wash three times with PBS for 5 minutes each.
- Pre-hybridization:
 - Equilibrate cells in Wash Buffer for 5 minutes.
 - Incubate cells with Hybridization Buffer (without probe) for at least 30 minutes at the hybridization temperature (typically 37-42°C) to block non-specific binding sites.
- Hybridization:
 - Dilute the Cy5-labeled RNA probe in Hybridization Buffer to the desired final concentration (typically 1-10 ng/μL).

- Denature the probe by heating at 75-85°C for 5 minutes, then immediately place on ice.
- Remove the pre-hybridization buffer from the cells and add the probe-containing Hybridization Buffer.
- Incubate overnight in a humidified chamber at the hybridization temperature.
- Post-Hybridization Washes:
 - Remove the hybridization solution.
 - Perform a series of washes with increasing stringency to remove unbound and non-specifically bound probes. An example wash series is:
 - Two washes with 2x SSC at the hybridization temperature for 15 minutes each.
 - One wash with 0.5x SSC at room temperature for 10 minutes.
 - One wash with PBS at room temperature for 5 minutes.
- Counterstaining and Mounting:
 - Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
 - Wash briefly with PBS.
 - Mount the coverslip onto a glass slide using an antifade mounting medium.
- Imaging:
 - Image the specimen on a fluorescence microscope equipped with appropriate filter sets for DAPI (excitation ~358 nm, emission ~461 nm) and Cy5 (excitation ~650 nm, emission ~670 nm).



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Fluorescence In Situ Hybridization (FISH) Workflow.

Concluding Remarks

Cy5-UTP is a robust and versatile reagent for the fluorescent labeling of RNA. Its favorable spectral properties, including strong absorption and emission in the far-red spectrum, make it an excellent choice for a variety of imaging applications where minimizing background fluorescence is crucial. By following the detailed protocols for probe synthesis and in situ hybridization outlined in this guide, researchers can effectively generate and utilize Cy5-labeled RNA probes to visualize and quantify RNA molecules within fixed cells, contributing to a deeper understanding of gene expression and regulation. As with any molecular biology technique, optimization of the provided protocols for specific experimental systems is encouraged to achieve the best possible results.

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